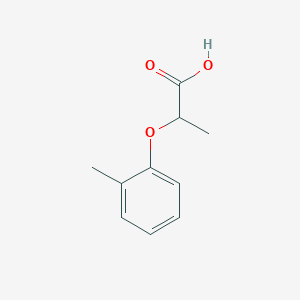

2-(2-Methylphenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGXGYDKDDWZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901607 | |

| Record name | NoName_740 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7345-21-3 | |

| Record name | 2-(2-Methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7345-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(o-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007345213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-methylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methylphenoxy)propanoic Acid: Structure, Properties, and Synthesis

Introduction

2-(2-Methylphenoxy)propanoic acid, also known as 2-(o-tolyloxy)propanoic acid, is an aryloxyalkanoic acid characterized by a propanoic acid moiety linked to an o-cresol via an ether bond. This guide provides a comprehensive technical overview of its chemical structure, properties, and synthesis. While detailed experimental data for this specific molecule is limited in publicly accessible literature, we will draw comparisons with its well-documented chlorinated analogue, 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop), to provide a broader context for understanding its potential characteristics and behavior. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound and its chemical class.

Chemical Structure and Identification

The fundamental structure of this compound consists of a phenoxy group substituted with a methyl group at the ortho position of the benzene ring. This phenoxy group is connected through an ether linkage to the second carbon of a propanoic acid chain. This structure gives rise to a chiral center at the C2 position of the propanoic acid, meaning it can exist as two enantiomers, (R) and (S), as well as a racemic mixture.

Molecular Representation

The chemical structure can be represented as follows:

-

IUPAC Name: this compound[1]

-

Synonyms: 2-(o-Tolyloxy)propanoic acid, 2-(o-cresoxy)propionic acid[1]

-

CAS Number: 7345-21-3[1]

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Molecular Weight: 180.20 g/mol [1]

The relationship between the core compound and its chlorinated analogue, Mecoprop, is illustrated below. The only structural difference is the presence of a chlorine atom at the para position of the phenyl ring in Mecoprop.

Figure 1: Structural relationship between this compound and its chlorinated analogue, Mecoprop.

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported. However, we can infer some characteristics based on its structure and available computed data, alongside experimental data for Mecoprop for comparative purposes.

| Property | This compound (Computed/Inferred) | 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) (Experimental) |

| Molecular Weight | 180.20 g/mol [1] | 214.65 g/mol [2] |

| Appearance | Inferred to be a crystalline solid at room temperature. | Colorless to brown crystalline powder[3][4] |

| Melting Point | Data not available. | 94-95 °C[5][6] |

| Boiling Point | Data not available. | Decomposes upon heating[5][6] |

| Water Solubility | Data not available. | 900 mg/L at 20 °C[6] |

| LogP (Octanol/Water) | 2.5 (Computed)[1] | 1.17 (Experimental)[4] |

| pKa | Data not available. | ~3.8 (as a weak acid)[4] |

Note: The presence of the chlorine atom in Mecoprop influences its polarity and intermolecular forces, which in turn affects its physical properties like melting point and solubility. It is anticipated that this compound would exhibit different values for these properties.

Synthesis of this compound

A common and effective method for the synthesis of aryloxyalkanoic acids is through a variation of the Williamson ether synthesis. This involves the reaction of a phenoxide with an alpha-haloalkanoic acid or its salt.

Synthetic Pathway

The synthesis of this compound can be achieved by reacting o-cresol with 2-chloropropionic acid in the presence of a base. The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group of o-cresol to form the more nucleophilic sodium o-cresolate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine in 2-chloropropionic acid, leading to the displacement of the chloride ion and the formation of the ether linkage.

Figure 2: Synthetic workflow for this compound via Williamson ether synthesis.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of similar compounds.

Materials:

-

o-Cresol

-

2-Chloropropionic acid[7]

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, dissolve o-cresol in toluene.

-

Add a stoichiometric amount of a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux to form the sodium o-cresolate, removing the water formed via azeotropic distillation.

-

Once the formation of the phenoxide is complete (indicated by the cessation of water collection), cool the reaction mixture.

-

Add a stoichiometric amount of 2-chloropropionic acid (or its sodium salt).

-

Heat the mixture at a suitable temperature (e.g., 80-100 °C) for several hours to allow the nucleophilic substitution to proceed.

-

After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.

-

Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the product.

-

Extract the product into an organic solvent such as methylene chloride.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Causality of Experimental Choices:

-

Azeotropic removal of water: This step is crucial as it drives the equilibrium towards the formation of the sodium phenoxide, which is a much stronger nucleophile than the parent phenol, thereby increasing the reaction rate and yield.

-

Choice of base: Sodium hydroxide is a strong, inexpensive base that is effective for deprotonating phenols.

-

Acidification: The product is a carboxylic acid, which is soluble in its salt form in the aqueous basic solution. Acidification protonates the carboxylate, rendering the molecule less polar and causing it to precipitate from the aqueous solution, allowing for its extraction into an organic solvent.

Spectroscopic and Analytical Characterization

Comprehensive, publicly available spectroscopic data for this compound is limited. However, based on its structure, the following characteristic signals would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons of the methyl-substituted benzene ring.

-

A quartet for the methine proton on the propanoic acid chain adjacent to the oxygen and the chiral center.

-

A doublet for the methyl group on the propanoic acid chain.

-

A singlet for the methyl group on the benzene ring.

-

A broad singlet for the acidic proton of the carboxylic acid group.

-

-

¹³C NMR:

-

Signals corresponding to the aromatic carbons.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the methine and methyl carbons of the propanoic acid moiety.

-

A signal for the methyl carbon attached to the benzene ring.

-

Infrared (IR) Spectroscopy

-

A broad O-H stretching band characteristic of a carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

C-O stretching bands for the ether linkage.

-

C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

-

Aromatic C=C stretching bands.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ether bond.

Biological Activity and Applications

There is a scarcity of information regarding the specific biological activities and applications of this compound. However, its structural similarity to phenoxy herbicides like Mecoprop suggests that it could potentially exhibit some level of plant growth-regulating activity.

Comparison with Mecoprop's Mechanism of Action

Mecoprop is a synthetic auxin herbicide.[5] It mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf weeds, ultimately causing their death.[5] The herbicidal activity of Mecoprop is primarily attributed to the (R)-(+)-enantiomer.[5]

It is plausible that this compound could also interact with the auxin receptors in plants, although its efficacy would likely be different from that of Mecoprop due to the absence of the chlorine atom, which can affect binding affinity and metabolic stability.

Potential Research Applications

Given the lack of extensive data, this compound could be a subject of interest in several research areas:

-

Agrochemical research: As a potential herbicide or plant growth regulator, or as a scaffold for the synthesis of more complex agrochemicals.

-

Drug discovery: Aryloxyalkanoic acids have been investigated for various therapeutic applications. The core structure of this compound could serve as a starting point for the development of new pharmaceutical agents.

-

Material science: As a monomer or building block for the synthesis of polymers with specific properties.

Toxicology and Safety

No specific toxicological data for this compound is readily available. The European Chemicals Agency (ECHA) reports that it does not meet the criteria for GHS hazard classification based on the notifications received.[1]

For comparative purposes, Mecoprop is classified as slightly toxic (Toxicity Class III) by the U.S. Environmental Protection Agency.[5] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[3][4] Ingestion can lead to gastrointestinal distress.[3]

It is imperative to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chiral aryloxyalkanoic acid with a well-defined chemical structure. While a logical synthetic route via Williamson ether synthesis is established, there is a notable lack of comprehensive experimental data regarding its physicochemical properties, spectroscopic characteristics, biological activity, and toxicology. Its structural similarity to the widely used herbicide Mecoprop provides a valuable framework for predicting its potential behavior and for guiding future research. Further investigation into this compound is warranted to fully elucidate its properties and explore its potential applications in various fields of chemical and biological sciences.

References

-

Wikipedia. (2023). Mecoprop. Retrieved from [Link]

-

Chemsrc. (2023). Mecoprop. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-(4-Chloro-2-Methylphenoxy)Propionic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Mecoprop. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0055 - MECOPROP. Retrieved from [Link]

-

Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

-

Stenutz, R. (n.d.). (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Haz-Map. (n.d.). Mecoprop. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

-

IntechOpen. (2018). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. Retrieved from [Link]

-

MDPI. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-[5-[2-[2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid. Retrieved from [Link]

-

PubMed. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Retrieved from [Link]

-

MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-oxo(214C)propanoic acid. Retrieved from [Link]

-

MDPI. (2020). Biological Activity and Applications of Natural Compounds. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Chloro-2-methylphenoxy)propanoic acid | 93-65-2 [chemicalbook.com]

- 3. nj.gov [nj.gov]

- 4. ICSC 0055 - MECOPROP [chemicalsafety.ilo.org]

- 5. Mecoprop - Wikipedia [en.wikipedia.org]

- 6. deq.mt.gov [deq.mt.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Mecoprop and Mecoprop-P

Foreword: The Significance of Stereochemistry in Environmental Science

In the realm of agrochemicals, the spatial arrangement of atoms within a molecule can profoundly dictate its biological activity and environmental impact. Mecoprop, a widely used phenoxyalkanoic acid herbicide, serves as a classic exemplar of this principle. It exists as a racemic mixture of two enantiomers, (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal efficacy, however, is almost exclusively attributed to the (R)-enantiomer, now commercially produced as Mecoprop-P.[1][2][3] This distinction is not merely academic; it has significant implications for regulatory science, environmental risk assessment, and the development of more targeted and sustainable agricultural practices. A thorough understanding of the physicochemical properties of both the racemic mixture and the active enantiomer is, therefore, paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of these core properties, the methodologies for their determination, and an expert interpretation of their significance.

Core Physicochemical Characteristics: A Comparative Analysis

The fundamental physical and chemical properties of a substance govern its behavior in various matrices, from formulation to its ultimate fate in the environment. Below is a comparative summary of the key physicochemical data for Mecoprop (racemic mixture) and Mecoprop-P ((R)-enantiomer).

| Property | Mecoprop (Racemic Mixture) | Mecoprop-P ((R)-enantiomer) | Significance in Agrochemical Science |

| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₀H₁₁ClO₃ | Defines the elemental composition and molar mass. |

| Molecular Weight | 214.64 g/mol [4] | 214.65 g/mol [5] | Influences diffusion rates and is a fundamental parameter in quantitative analysis. |

| Physical State | Odorless, white to light brown crystalline solid.[2][6] | White to off-white solid.[7][8] | Affects handling, formulation, and dissolution characteristics. |

| Melting Point | 94-95 °C[2][9] | 93.5 - 95 °C[5][8][10] | Indicates purity and the strength of intermolecular forces. |

| Boiling Point | Decomposes before boiling.[9] | ~308.11 °C (estimated)[5][8] | Relevant for assessing thermal stability during manufacturing and storage. |

| Vapor Pressure | - | 1.40 mPa (20 °C)[1], 0.001 Pa (25 °C)[5] | A low vapor pressure indicates limited volatility, reducing atmospheric dispersal.[5] |

| Water Solubility | 620 - 900 mg/L at 20-25 °C[4][9][11] | 880 mg/L at 20 °C[4][5][8] | Moderate solubility influences mobility in soil and potential for aquatic transport.[5] |

| pKa (Acid Dissociation Constant) | 3.78[4] | 3.19 - 3.7[1][5] | As a weak acid, its ionization state, and thus its environmental behavior, is pH-dependent.[4][5] |

| LogP (Octanol-Water Partition Coefficient) | -0.19 (at pH 7, 20°C)[12] | -0.19 (at 20°C)[5] | A negative LogP at neutral pH suggests a preference for the aqueous phase, impacting bioaccumulation potential. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The accurate determination of physicochemical properties is underpinned by standardized and validated methodologies. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are internationally recognized for regulatory safety testing.[13][14][15][16]

Determination of Water Solubility (OECD Guideline 105)

The "Flask Method" is a commonly employed technique for determining the water solubility of compounds like Mecoprop.

Experimental Protocol:

-

Preparation: An excess amount of the test substance (Mecoprop or Mecoprop-P) is added to a known volume of deionized water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to allow for equilibrium to be reached. This can take 24-48 hours.

-

Phase Separation: The mixture is centrifuged to separate the undissolved solid from the saturated aqueous solution.

-

Analysis: The concentration of the analyte in the clear aqueous phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

-

Replication: The experiment is repeated to ensure the reproducibility of the results.

Causality Behind Experimental Choices: Using an excess of the substance ensures that a saturated solution is formed, which is the definition of solubility. Constant temperature control is critical as solubility is temperature-dependent. Centrifugation provides a clean separation of the aqueous phase without the need for filtration, which can sometimes lead to adsorption of the analyte onto the filter membrane.

Caption: Workflow for LogP Determination (OECD 107).

Determination of the Acid Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is determined by titration. A known concentration of the acidic form of Mecoprop or Mecoprop-P is dissolved in water and titrated with a standard solution of a strong base (e.g., NaOH).

Experimental Protocol:

-

Solution Preparation: A precise weight of the herbicide is dissolved in a known volume of CO₂-free water.

-

Titration: A standardized solution of NaOH is added incrementally to the herbicide solution.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.

-

Data Plotting: A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

pKa Determination: The pKa is the pH at which half of the acid has been neutralized by the base (the midpoint of the titration curve).

Expertise in Interpretation: The shape of the titration curve provides valuable information. A sharp inflection point indicates a well-defined endpoint, leading to a more accurate pKa determination. For phenoxy herbicides, this method is straightforward and highly reliable.

Interpretation and Significance of Physicochemical Properties

The data presented in the table are not merely numbers; they are predictors of the environmental behavior and biological interactions of Mecoprop and Mecoprop-P.

-

Solubility and Mobility: The moderate water solubility of both forms suggests a potential for leaching through the soil profile, particularly in soils with low organic matter content. [2]However, their acidic nature means that in alkaline soils, they will exist predominantly in their more soluble anionic form, potentially increasing mobility.

-

pKa and Environmental pH: With pKa values around 3.2-3.8, both Mecoprop and Mecoprop-P will exist almost entirely as anions in most environmental and biological systems (pH 5-9). [4][5]This is a critical insight, as the anionic form is generally less prone to strong adsorption to soil organic matter and clay particles compared to the neutral form. [4]

-

LogP and Bioaccumulation: The negative LogP value at neutral pH indicates that these compounds are hydrophilic under typical environmental conditions. This suggests a low potential for bioaccumulation in the fatty tissues of organisms. [2]This is a favorable characteristic from an environmental safety perspective.

-

Vapor Pressure and Volatilization: The low vapor pressure of Mecoprop-P indicates that volatilization from soil or plant surfaces is not a significant dissipation pathway. [5]This reduces the likelihood of atmospheric transport and off-target drift via vaporization.

-

Mecoprop vs. Mecoprop-P: The physicochemical properties of the racemic mixture and the pure (R)-enantiomer are very similar. This is expected, as enantiomers have identical physical properties in a non-chiral environment. The primary difference lies in their interaction with chiral biological systems, such as the target enzymes in weeds. The significance of using Mecoprop-P is not due to a difference in its environmental mobility or persistence based on these core properties, but rather in the application of a herbicidally active substance without the unnecessary introduction of the inactive (S)-enantiomer into the environment.

Analytical Methodologies for Quantification

Accurate monitoring of Mecoprop and Mecoprop-P in environmental and agricultural samples is essential for regulatory compliance and research. The primary analytical techniques employed are chromatographic methods. [17]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode coupled with a UV detector, is a robust and widely used technique for the analysis of Mecoprop. [17][18]For enhanced selectivity and sensitivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. [19][20]

-

Gas Chromatography (GC): GC analysis of these acidic herbicides typically requires a derivatization step to convert the polar carboxylic acid group into a more volatile and less polar ester. This increases their thermal stability and improves chromatographic performance. [17]GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity. [17]

Conclusion

The physicochemical properties of Mecoprop and Mecoprop-P are quintessential to understanding their function as herbicides and their fate in the environment. While the racemic mixture and the active enantiomer exhibit nearly identical physical and chemical characteristics, the selective use of Mecoprop-P represents a more refined and environmentally conscious approach to weed management. This guide has provided a comprehensive overview of these properties, the standardized methods for their determination, and an expert interpretation of their scientific significance. For professionals in the field, this foundational knowledge is indispensable for the development of safer, more effective, and sustainable chemical solutions.

References

-

Mecoprop-P (Ref: BAS 037H) - AERU. (n.d.). Retrieved from University of Hertfordshire, Agriculture & Environment Research Unit. [Link]

-

Mecoprop | C10H11ClO3 | CID 7153 - PubChem. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

Mecoprop - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

Mecoprop - Coastal Wiki. (2020, August 9). Retrieved from Coastal Wiki. [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]

-

Mecoprop | Solubility of Things. (n.d.). Retrieved from Solubility of Things. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. (1981). Retrieved from OECD iLibrary. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.). Retrieved from OECD. [Link]

-

MECOPROP-P HERBICIDE LIQUID - Loveland Products Canada. (2012, December 19). Retrieved from Loveland Products Canada. [Link]

-

Mecoprop (Ref: RD 4593) - AERU. (n.d.). Retrieved from University of Hertfordshire, Agriculture & Environment Research Unit. [Link]

-

MATERIAL SAFETY DATA SHEET MECOPROP-P PCP 27891 - Greenbook.net. (n.d.). Retrieved from Greenbook.net. [Link]

-

Mecoprop-P-dimethylammonium - AERU. (n.d.). Retrieved from University of Hertfordshire, Agriculture & Environment Research Unit. [Link]

-

Mecoprop-P | C10H11ClO3 | CID 185588 - PubChem. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

-

Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from Organisation for Economic Co-operation and Development. [Link]

-

Safety Data Sheet: mecoprop-P and its salts - Chemos GmbH&Co.KG. (n.d.). Retrieved from Chemos GmbH&Co.KG. [Link]

-

OECD Guidelines for the Testing of Chemicals - Chemycal. (2017, October 12). Retrieved from Chemycal. [Link]

-

SAFETY DATA SHEET MECOPROP-P PCP 27891. (n.d.). Retrieved from Loveland Products. [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil - EPA. (2019, June 4). Retrieved from United States Environmental Protection Agency. [Link]

-

HPLC Methods for analysis of Mecoprop - HELIX Chromatography. (n.d.). Retrieved from HELIX Chromatography. [Link]

-

Mecoprop, MCPP - Pacific Northwest Pest Management Handbooks. (n.d.). Retrieved from Pacific Northwest Pest Management Handbooks. [Link]

-

Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed. (2009, June). Retrieved from National Center for Biotechnology Information. [Link]

-

Mecoprop ChemicalWatch Factsheet - Beyond Pesticides. (n.d.). Retrieved from Beyond Pesticides. [Link]

-

Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. (2006, August 20). Retrieved from ResearchGate. [Link]

-

Mecoprop-P potassium - AERU. (n.d.). Retrieved from University of Hertfordshire, Agriculture & Environment Research Unit. [Link]

-

Possible source term of high concentrations of mecoprop-p in leachate and water quality: Impact of climate change, public use and disposal - ClimaHealth. (n.d.). Retrieved from ClimaHealth. [Link]

-

Octanol-water partition coefficients of highly hydrophobic photodynamic therapy drugs: a computational study - RACO. (n.d.). Retrieved from RACO (Revistes Catalanes amb Accés Obert). [Link]

Sources

- 1. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 3. benchchem.com [benchchem.com]

- 4. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mecoprop-P (16484-77-8) for sale [vulcanchem.com]

- 6. Mecoprop - Coastal Wiki [coastalwiki.org]

- 7. CAS 16484-77-8: (+)-Mecoprop | CymitQuimica [cymitquimica.com]

- 8. 16484-77-8 CAS MSDS (MECOPROP-P) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Mecoprop - Wikipedia [en.wikipedia.org]

- 10. accustandard.com [accustandard.com]

- 11. Mecoprop, MCPP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 12. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. search.library.brandeis.edu [search.library.brandeis.edu]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. epa.gov [epa.gov]

- 20. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Hijack: Unraveling the Mechanism of Action of 2-(2-Methylphenoxy)propanoic Acid as a Synthetic Auxin

<Technical Guide

Abstract

2-(2-Methylphenoxy)propanoic acid, commonly known as Mecoprop or MCPP, is a widely utilized phenoxyalkanoic acid herbicide that selectively targets broadleaf weeds.[1][2][3] Its efficacy stems from its function as a synthetic auxin, a molecular mimic of the natural plant hormone indole-3-acetic acid (IAA).[1][2][4] At herbicidal concentrations, Mecoprop overwhelms and hijacks the plant's endogenous auxin signaling pathway, leading to catastrophic, uncontrolled growth and eventual death.[1][5][6] This guide provides an in-depth technical examination of the core molecular mechanism of Mecoprop, from receptor binding to the downstream transcriptional cascade and resulting physiological disruption. We will dissect the key protein interactions, detail the experimental methodologies for their validation, and offer field-proven insights into the causality behind these processes.

Introduction: The Concept of Synthetic Auxins

The natural plant hormone auxin, primarily IAA, is a master regulator of nearly every aspect of plant growth and development.[7][8] It operates at low concentrations to control processes like cell elongation, division, and differentiation.[4] Synthetic auxins, like Mecoprop, are structurally similar to IAA and are recognized by the plant's auxin perception machinery.[4][9] However, they are typically more resistant to degradation by the plant's metabolic processes. This persistence, combined with application at high concentrations, transforms a growth-regulating signal into a lethal one.[4][6] The primary mode of action is the disruption of multiple growth processes, leading to characteristic symptoms like leaf curling (epinasty), stem twisting, and unsustainable growth that exhausts the plant's resources.[5][6]

The Core Mechanism: Perception and Signal Transduction

The herbicidal activity of Mecoprop is initiated by its interaction with the nuclear auxin co-receptor complex. This is a sophisticated system that, in its natural state, allows for precise, graded responses to endogenous auxin levels. Mecoprop's action is to lock this system into a permanent "on" state.

Molecular Recognition: Binding to the TIR1/AFB Co-Receptor

The established receptor for auxin is a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[7][10][11][12]

-

The TIR1/AFB Proteins: These are F-box proteins that serve as the substrate-recognition component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[7][13][14] The Arabidopsis genome, a model for plant biology, encodes six such proteins (TIR1 and AFB1-5), which have both overlapping and specialized functions.[7][10]

-

The Aux/IAA Repressors: This is a large family of short-lived nuclear proteins that repress the activity of auxin-responsive transcription factors.[10][15]

-

The "Molecular Glue" Model: Auxin acts as a "molecular glue." It does not bind to TIR1/AFB or Aux/IAA proteins with high affinity on its own. Instead, it settles into a pocket on the TIR1/AFB protein, creating a new surface that stabilizes the interaction with an Aux/IAA protein.[12][13][16]

Mecoprop, as an IAA mimic, performs this same function.[2] Studies comparing various synthetic auxins have shown that phenoxy-carboxylates like Mecoprop bind effectively to TIR1/AFB receptors.[17] Specifically, Mecoprop demonstrates significant binding to TIR1, promoting the formation of the stable ternary complex: SCFTIR1-Mecoprop-Aux/IAA.[17]

Downstream Signaling: Ubiquitination and Degradation

The formation of the SCFTIR1-Mecoprop-Aux/IAA complex is the critical trigger for the downstream cascade.

-

Ubiquitination: Once the Aux/IAA repressor is locked onto the SCF complex by Mecoprop, the E3 ligase activity of the complex is initiated. It catalyzes the attachment of multiple ubiquitin molecules to the Aux/IAA protein.[13]

-

Proteasomal Degradation: This polyubiquitination marks the Aux/IAA repressor for destruction by the 26S proteasome, a cellular machine responsible for degrading tagged proteins.[13]

-

De-repression of ARFs: The degradation of the Aux/IAA repressor liberates its binding partner, the Auxin Response Factor (ARF) .[13][15][18] ARFs are transcription factors that bind to specific DNA sequences called auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.[15][19]

In the absence of high auxin levels, Aux/IAA proteins are stable and bind to ARFs, preventing them from activating gene expression.[12][15] By forcing the continuous degradation of Aux/IAA repressors, Mecoprop ensures that ARFs are persistently active.

The entire signaling pathway, from receptor binding to transcriptional activation, is depicted in the diagram below.

Caption: Mecoprop-induced auxin signaling pathway.

Transcriptional and Physiological Consequences

The sustained activation of ARFs leads to a massive, uncontrolled upregulation of hundreds of auxin-responsive genes.[13][15][20] This transcriptional chaos is the direct cause of the herbicidal effects.

Key Gene Families and Their Roles

-

GH3 Genes: These genes encode enzymes that conjugate amino acids to IAA, a mechanism for inactivating excess auxin. Their massive upregulation is a futile attempt by the plant to restore homeostasis.

-

SAURs (Small Auxin-Up RNAs): These are small genes implicated in cell expansion. Their overexpression contributes to the rapid, uncontrolled cell elongation.

-

Cell Wall Modifying Enzymes: Genes encoding enzymes like expansins and pectate lyases are induced.[20] These proteins loosen the cell wall, contributing to the abnormal cell expansion and tissue deformation seen in affected plants.

Secondary Hormonal Effects

The action of synthetic auxins is not isolated. It triggers a cascade that involves other key plant hormones.

-

Ethylene: Synthetic auxins rapidly induce the biosynthesis of ethylene, a hormone associated with stress and senescence.[6] This is achieved by upregulating the expression of ACC synthase (ACS), the rate-limiting enzyme in ethylene production. Ethylene is a major contributor to the epinastic (downward curling of leaves) symptoms.[6][13]

-

Abscisic Acid (ABA): More recent research highlights that synthetic auxins also cause a rapid and significant increase in ABA levels.[13] ABA is a stress hormone that, among other things, induces stomatal closure. This effect, combined with the disruption of water transport from uncontrolled growth, leads to desiccation and tissue death.

The combination of uncontrolled growth, metabolic exhaustion, and secondary hormonal stress is ultimately lethal to susceptible broadleaf plants.

Experimental Validation: Protocols and Methodologies

Validating the mechanism of action of a synthetic auxin like Mecoprop requires a multi-faceted approach, combining in vitro biochemical assays with in vivo physiological and molecular analyses.

In Vitro Receptor-Binding Assay

This assay directly measures the ability of Mecoprop to promote the interaction between the TIR1/AFB receptor and an Aux/IAA co-receptor. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[17]

Objective: To quantify the binding affinity and kinetics of the SCFTIR1-Mecoprop-Aux/IAA complex.

Methodology: Surface Plasmon Resonance (SPR)

-

Protein Preparation:

-

Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells).

-

Synthesize a peptide corresponding to the degron motif (Domain II) of an Aux/IAA protein (e.g., IAA7).[16]

-

-

Chip Preparation:

-

Immobilize the synthesized Aux/IAA degron peptide onto the surface of an SPR sensor chip.

-

-

Binding Analysis:

-

Flow a solution containing the purified TIR1/AFB protein over the chip surface in the absence of auxin to establish a baseline.

-

Inject a series of solutions containing a fixed concentration of TIR1/AFB protein and varying concentrations of Mecoprop (or IAA as a positive control).

-

The binding of the TIR1/AFB-Mecoprop complex to the immobilized peptide is measured in real-time as a change in the refractive index at the sensor surface (measured in Response Units, RU).

-

-

Data Analysis:

-

Analyze the resulting sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

-

Expert Insight: The choice of which TIR1/AFB family member to use is critical, as synthetic auxins can show differential affinity.[16][17] Testing against multiple receptors (e.g., TIR1 and AFB5) provides a more comprehensive binding profile.

The workflow for this crucial experiment is outlined below.

Caption: Experimental workflow for an SPR-based binding assay.

Transcriptional Analysis via RT-qPCR

This method is used to confirm that Mecoprop treatment leads to the upregulation of known auxin-responsive genes in living plant tissue.

Objective: To quantify the change in expression levels of target genes (e.g., GH3, SAURs) in response to Mecoprop treatment.

Methodology: Reverse Transcription Quantitative PCR (RT-qPCR)

-

Plant Treatment:

-

Grow susceptible seedlings (e.g., Arabidopsis thaliana) in a controlled environment.

-

Treat one group with a defined concentration of Mecoprop and a control group with a mock solution.

-

Harvest tissue samples at various time points after treatment (e.g., 30 min, 1h, 3h).[18] Flash-freeze in liquid nitrogen and store at -80°C.

-

-

RNA Extraction:

-

Isolate total RNA from the harvested tissue using a suitable kit or protocol, ensuring high purity and integrity.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. The cDNA serves as a stable template for qPCR.

-

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions using SYBR Green or a probe-based chemistry.

-

Each reaction should contain: cDNA template, primers specific to a target auxin-responsive gene, and primers for a stably expressed reference (housekeeping) gene (e.g., Actin or Ubiquitin).

-

Run the reactions in a qPCR instrument, which monitors fluorescence in real-time.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each gene.

-

Calculate the relative gene expression (fold change) in Mecoprop-treated samples compared to controls using the ΔΔCq method, after normalizing to the reference gene.

-

Trustworthiness Check: A robust RT-qPCR experiment requires careful primer design and validation to ensure specificity and efficiency. Including multiple reference genes and "no-reverse-transcriptase" controls is essential to validate the results and rule out genomic DNA contamination.

Table 1: Representative Auxin-Responsive Marker Genes for RT-qPCR Analysis

| Gene Family | Example Gene (Arabidopsis) | Typical Function | Expected Response to Mecoprop |

| Aux/IAA | IAA1, IAA2, IAA19 | Transcriptional Repressors | Rapid & Strong Upregulation[20] |

| GH3 | GH3.3 | Auxin Conjugation (Inactivation) | Strong Upregulation |

| SAUR | SAUR-AC1 | Cell Elongation | Rapid & Strong Upregulation[15] |

| ARF | ARF7, ARF19 | Transcriptional Activators | Upregulation |

Conclusion

The mechanism of action of this compound is a classic example of herbicidal activity achieved through the targeted disruption of a fundamental plant signaling pathway. By acting as a persistent mimic of natural auxin, Mecoprop forces the constitutive degradation of Aux/IAA repressor proteins.[13] This leads to the uncontrolled activation of ARF transcription factors, triggering a massive and chaotic transcriptional response that ultimately overwhelms the plant's metabolic and structural integrity, causing death.[6] Understanding this detailed molecular cascade, from receptor binding to hormonal crosstalk, is essential for the rational design of new herbicides and for managing the evolution of resistance in weed populations.[9]

References

- 2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.).

-

Parry, G., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife. Retrieved January 10, 2026, from [Link]

- DiTomaso, J. M., & Healy, E. A. (n.d.). Synthetic Auxins. UC Agriculture and Natural Resources.

-

Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife. Retrieved January 10, 2026, from [Link]

- Heap, I. (n.d.). Synthetic Auxin Resistant Weeds. HRAC.

- Purdue University. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action.

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. PNAS. Retrieved January 10, 2026, from [Link]

- Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology.

- Benchchem. (n.d.). Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action.

-

Baster, P., et al. (2013). The differential binding and biological efficacy of auxin herbicides. Journal of Experimental Botany. Retrieved January 10, 2026, from [Link]

-

Li, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv. Retrieved January 10, 2026, from [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods. Retrieved January 10, 2026, from [Link]

-

Schenck, D., et al. (2010). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Plant Physiology. Retrieved January 10, 2026, from [Link]

-

Park, J. E., et al. (2013). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Journal of Experimental Botany. Retrieved January 10, 2026, from [Link]

-

Mecoprop - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. Retrieved January 10, 2026, from [Link]

- Cox, C. (n.d.). Mecoprop (MCPP). Northwest Center for Alternatives to Pesticides.

-

Laskowski, M., et al. (2006). Expression Profiling of Auxin-treated Arabidopsis Roots: Toward a Molecular Analysis of Lateral Root Emergence. Plant and Cell Physiology. Retrieved January 10, 2026, from [Link]

- Unknown. (n.d.). Invitro Binding Assay Protocol.

-

Overvoorde, P. J., et al. (2005). Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. The Plant Cell. Retrieved January 10, 2026, from [Link]

-

Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PubMed. Retrieved January 10, 2026, from [Link]

-

Negi, S., et al. (2024). Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system. STAR Protocols. Retrieved January 10, 2026, from [Link]

-

Pesticide Info. (2024). Mecoprop: A Selective Herbicide for Broadleaf Weed Control. YouTube. Retrieved January 10, 2026, from [Link]

-

Ahmad, A., et al. (2022). Herbicide Resistance: Another Hot Agronomic Trait for Plant Genome Editing. Plants. Retrieved January 10, 2026, from [Link]

-

Kunze, S., et al. (2021). The auxin herbicide mecoprop-P in new light: Filling the data gap for dicotyledonous macrophytes. Environmental Pollution. Retrieved January 10, 2026, from [Link]

-

Liu, W., et al. (2024). Analysis of growth variations and expression patterns of auxin response factor gene family in Fallopia multiflora under different light qualities. Frontiers in Plant Science. Retrieved January 10, 2026, from [Link]

-

Woodward, A. W., & Bartel, B. (2005). A Receptor for Auxin. The Plant Cell. Retrieved January 10, 2026, from [Link]

-

Smith, C. J., et al. (2003). Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp. CS1 and Ralstonia sp. CS2 isolated from agricultural soils. Applied Microbiology and Biotechnology. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). Mecoprop. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved January 10, 2026, from [Link]

-

Calderón Villalobos, L. I. A., et al. (2012). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Retrieved January 10, 2026, from [Link]

-

Diekmann, W., et al. (1994). Auxins induce clustering of the auxin-binding protein at the surface of maize coleoptile protoplasts. PNAS. Retrieved January 10, 2026, from [Link]

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Herbicide Resistance: Another Hot Agronomic Trait for Plant Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 7. pnas.org [pnas.org]

- 8. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway [escholarship.org]

- 9. hracglobal.com [hracglobal.com]

- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Receptor for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Analysis of growth variations and expression patterns of auxin response factor gene family in Fallopia multiflora under different light qualities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Herbicidal activity of the (R)-(+)-enantiomer of mecoprop

An In-depth Technical Guide to the Herbicidal Activity of Mecoprop-P (R)-(+)-Mecoprop

Abstract

Mecoprop-P, the (R)-(+)-enantiomer of mecoprop, is a selective and systemic post-emergence herbicide widely utilized for the control of broadleaf weeds in turf and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][3][4] This mimicry initiates a cascade of physiological and biochemical disruptions in susceptible plants, ultimately resulting in uncontrolled growth and death.[5][6] The herbicidal activity of mecoprop resides almost exclusively in the (R)-(+)-enantiomer, a critical aspect of its stereospecific action.[7][8][9] This technical guide provides a comprehensive analysis of the herbicidal activity of Mecoprop-P, detailing its molecular mechanism, stereoselective efficacy, metabolic fate in plants, and robust experimental protocols for its evaluation.

The Principle of Chirality in Phenoxy Herbicides

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a chiral molecule due to the presence of an asymmetric carbon atom in the propionic acid side chain.[10][11] This gives rise to two non-superimposable mirror images, or enantiomers: (R)-(+)-mecoprop and (S)-(-)-mecoprop.

Early research into plant growth regulators established that the biological activity of phenoxypropionic acid herbicides is stereospecific.[2] For mecoprop, the herbicidal efficacy is almost entirely attributed to the (R)-(+)-enantiomer, now commercially produced as the single-isomer product Mecoprop-P.[2][7][8][9] The (S)-(-)-enantiomer is considered biologically inactive from a herbicidal perspective. This enantioselectivity is a cornerstone of modern herbicide development, as the use of purified active enantiomers like Mecoprop-P allows for lower application rates, reducing the chemical load on the environment and minimizing potential off-target effects.

Molecular Mechanism of Action: Synthetic Auxin Mimicry

Mecoprop-P exerts its herbicidal effects by functioning as a persistent and potent mimic of the natural plant hormone auxin (IAA).[1][4][5] In susceptible broadleaf (dicotyledonous) plants, this mimicry hijacks the plant's natural growth regulation machinery, leading to catastrophic developmental failure.

The key steps in this process are:

-

Receptor Binding: Mecoprop-P binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.

-

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, marking them for degradation by the 26S proteasome.

-

De-repression of ARFs: The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.

-

Uncontrolled Gene Expression: The activation of ARFs leads to a massive, uncontrolled transcription of genes involved in cell division, elongation, and differentiation. This results in epinastic growth (twisting of stems and petioles), leaf cupping, and callus tissue formation, ultimately disrupting the plant's vascular system and leading to death.[6]

Monocotyledonous plants, such as cereals and turf grasses, exhibit tolerance to Mecoprop-P. This selectivity is largely attributed to differences in vascular tissue structure, restricted translocation, and, most importantly, a more efficient metabolic detoxification system compared to susceptible dicot species.[6]

Quantitative Efficacy and Comparative Performance

The herbicidal superiority of the (R)-(+)-enantiomer is quantifiable. Using the purified Mecoprop-P isomer allows for a significant reduction in the amount of active ingredient applied per unit area compared to the racemic mixture, while achieving the same or better level of weed control.

| Weed Species | Common Name | Mecoprop-P Rate (g a.e./ha) | Racemic Mecoprop Rate (g a.e./ha) for Equivalent Control | Reference |

| Stellaria media | Common Chickweed | 550 - 850 | ~1100 - 1700 | [12] |

| Trifolium spp. | Clover | 850 | ~1700 | [12] |

| Plantago sp. | Plantain | 850 | ~1700 | [12] |

| Ranunculus spp. | Buttercup | 850 | ~1700 | [12] |

Note: Application rates are generalized from product labels and efficacy trials. The rates for racemic mecoprop are estimated based on the principle that only the (R)-enantiomer is active. Actual rates may vary based on environmental conditions and weed growth stage.

Experimental Protocols for Efficacy Assessment

Protocol: Whole-Plant Dose-Response Assay

This protocol is fundamental for determining the herbicidal efficacy of Mecoprop-P and establishing key metrics like the Effective Dose (ED₅₀) or Growth Reduction (GR₅₀). The causality behind this experimental design is to expose target weed species to a range of herbicide concentrations to quantify the dose-dependent physiological response.

Step-by-Step Methodology:

-

Plant Propagation:

-

Grow a susceptible target weed species (e.g., Stellaria media or Galium aparine) in pots containing a standardized soil or potting mix.

-

Maintain plants in a controlled environment (growth chamber or greenhouse) with defined temperature, humidity, and photoperiod (e.g., 22°C/18°C day/night, 16h light).

-

Rationale: Using uniform, healthy plants at a consistent growth stage (e.g., 2-4 true leaves) is critical to minimize biological variability and ensure reproducible results.

-

-

Herbicide Stock and Dilution Series Preparation:

-

Prepare a concentrated stock solution of Mecoprop-P using an analytical standard.[13] A suitable solvent like acetone with a surfactant may be used.

-

Perform a serial dilution to create a range of 6-8 test concentrations designed to span from no effect to complete plant death. A logarithmic series is most effective.

-

Include a "zero-dose" control (solvent/surfactant only).

-

-

Herbicide Application:

-

Use a precision track sprayer equipped with a flat-fan nozzle to apply the herbicide solutions to the plants.

-

Calibrate the sprayer to deliver a consistent volume (e.g., 200-400 L/ha).[12]

-

Rationale: A track sprayer ensures uniform droplet size and distribution across all treatments, which is paramount for accurate dose delivery and eliminating application error as a variable.

-

-

Incubation and Observation:

-

Return the treated plants to the controlled environment. Arrange pots in a randomized complete block design to account for any minor environmental gradients within the chamber.

-

Observe plants daily for the development of phytotoxic symptoms (e.g., epinasty, chlorosis, necrosis) for 14-21 days.

-

-

Data Collection and Analysis:

-

At the end of the incubation period, harvest the above-ground biomass for each plant.

-

Dry the biomass in an oven at 60-70°C to a constant weight.

-

Express the dry weight of each treated plant as a percentage of the mean dry weight of the control plants.

-

Analyze the data using non-linear regression (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).

-

Protocol: Chiral Analysis of Mecoprop in Plant Tissue

This protocol outlines a method to extract and quantify the (R) and (S) enantiomers of mecoprop from plant tissue, which is essential for studying uptake, translocation, and metabolic fate.

Step-by-Step Methodology:

-

Sample Collection and Homogenization:

-

Harvest plant tissue (leaves, stems) at specific time points after treatment with racemic mecoprop or Mecoprop-P.

-

Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue to a fine powder.

-

-

Extraction:

-

Extract the homogenized tissue with an appropriate solvent system (e.g., acetone followed by partitioning into dichloromethane).[13]

-

Acidify the extract to pH ~2.5 to ensure mecoprop is in its protonated form, which improves extraction efficiency into organic solvents.

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Pass the crude extract through a C18 SPE cartridge to remove interfering matrix components like pigments and lipids.[13]

-

Wash the cartridge with acidified water.

-

Elute the mecoprop enantiomers with a solvent like methanol or acetonitrile.

-

-

Derivatization (for GC analysis, if needed):

-

For Gas Chromatography (GC) analysis, the carboxylic acid group must be derivatized to a more volatile ester (e.g., methyl ester) using an agent like diazomethane or BF₃-methanol.[13] This step is often not required for Liquid Chromatography.

-

-

Chiral HPLC-MS/MS Analysis:

-

Reconstitute the final, cleaned extract in the mobile phase.

-

Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column (e.g., CHIRALPAK®).[14]

-

Use an isocratic or gradient mobile phase (e.g., Hexane/Ethanol/Trifluoroacetic acid) to separate the (R) and (S) enantiomers.[14]

-

Detect and quantify the separated enantiomers using tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.

-

Environmental Fate and Microbial Degradation

Mecoprop-P exhibits moderate persistence in soil, with a reported half-life ranging from 3 to 21 days.[10] Its mobility in soil is high, which presents a potential for leaching into groundwater, although its relatively short persistence often mitigates this risk.[8][10][15]

The primary route of dissipation in the environment is microbial degradation.[16] Interestingly, this degradation can be enantioselective. Some soil microbes, such as Sphingomonas herbicidovorans, possess distinct enzymes capable of degrading each enantiomer, sometimes at different rates.[2][17][18] For instance, studies have shown that resting cells of S. herbicidovorans grown on (R)-mecoprop preferentially metabolize the (R) enantiomer, demonstrating the stereospecificity of the microbial catabolic pathways.[17][18]

Conclusion

The herbicidal activity of mecoprop is a clear and compelling example of stereospecificity in agrochemicals. The (R)-(+)-enantiomer, Mecoprop-P, acts as a potent synthetic auxin, disrupting the hormonal balance and inducing uncontrolled growth in susceptible broadleaf weeds. The development and commercialization of this single-enantiomer product represent a significant advancement in herbicide technology, enabling more efficient weed control with a reduced environmental footprint. Understanding its precise molecular mechanism, quantitative efficacy, and metabolic fate is crucial for its responsible and effective use in agricultural and turf management systems.

References

- Grokipedia. (n.d.). Mecoprop.

- BenchChem. (2025). The Herbicidal Activity of Mecoprop-P: A Technical Guide.

- Wikipedia. (n.d.). Mecoprop.

- University of California Statewide IPM Program. (n.d.). mecoprop.

- Extension Toxicology Network (EXTOXNET). (1995). Mecoprop.

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Mecoprop.

- Zipper, C., et al. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov. Applied and Environmental Microbiology.

- The Green Thumb 2.0. (2013). 2,4-D and Mecoprop-p and Dicamba – Oh My!.

- AERU. (n.d.). Mecoprop-P (Ref: BAS 037H).

- Bending, G.D., et al. (2009). Biodegradation of the herbicide mecoprop-p with soil depth and its relationship with class III tfdA genes. Soil Biology and Biochemistry.

- Wikipedia. (n.d.). Phenoxy herbicide.

- AERU. (n.d.). Mecoprop-P-dimethylammonium.

- Umstead, W.J., & Ferraro, J.M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel Chiral Technologies.

- ResearchGate. (2014). Complete Microbial Degradation of Both Enantiomers of the Chiral Herbicide Mecoprop....

- National Center for Biotechnology Information. (n.d.). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop....

- Nufarm. (n.d.). PHENOXIES.

- Nova Turf. (2012). MECOPROP-P HERBICIDE LIQUID.

- AERU. (n.d.). Mecoprop (Ref: RD 4593).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 6. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]

- 7. Mecoprop - Wikipedia [en.wikipedia.org]

- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]

- 9. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]

- 10. grokipedia.com [grokipedia.com]

- 11. Mecoprop-P (Ref: BAS 037H) [sitem.herts.ac.uk]

- 12. novaturf.ca [novaturf.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chiraltech.com [chiraltech.com]

- 15. beyondpesticides.org [beyondpesticides.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and degradation pathways of mecoprop

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Mecoprop

Introduction

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid (MCPP), is a selective, post-emergence phenoxy herbicide with a long history of use in agriculture and turf management.[1] It is primarily employed to control broadleaf weeds in cereal crops like wheat and barley, as well as on sports turf and ornamentals.[1] Mecoprop functions as a synthetic auxin, a plant hormone mimic that induces uncontrolled growth, ultimately leading to the death of susceptible plants.[1]

Chemically, mecoprop exists as a racemic mixture of two stereoisomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer. The herbicidal activity is almost exclusively associated with the (R)-(+)-isomer, now commonly referred to as mecoprop-P.[2][3] This stereospecificity is critical, as the environmental degradation of the two enantiomers can differ significantly, a key consideration for risk assessment and residue analysis.

Due to its high water solubility and mobility, mecoprop is frequently detected in surface and groundwater, making a thorough understanding of its environmental behavior essential for researchers, regulators, and environmental scientists.[4][5][6] This guide provides a detailed examination of the transport mechanisms, degradation pathways, and analytical methodologies pertinent to the study of mecoprop in the environment.

Physicochemical Properties

The environmental behavior of a pesticide is fundamentally governed by its physical and chemical properties. Mecoprop is an acidic compound, and its properties, particularly its high water solubility and low vapor pressure, dictate its movement and partitioning in the environment.

| Property | Value | Source |

| Chemical Name | 2-(4-chloro-2-methylphenoxy)propanoic acid | [1] |

| CAS Number | 7085-19-0 (acid) | [1] |

| Molecular Weight | 214.6 g/mol | [1] |

| Appearance | Odorless, white to light brown crystalline solid | [1] |

| Water Solubility | 620 mg/L (at 20°C) | [1][6] |

| Vapor Pressure | 1.2 x 10⁻⁵ mm Hg (at 25°C) | [7] |

| pKa | 3.78 | [7] |

| Log Koc | 1.3 - 2.5 (Koc: 20 - 316 mL/g) | [7][8] |

Note: The pKa of 3.78 indicates that in most environmental soils and waters (pH > 4), mecoprop will exist predominantly in its anionic form, which enhances its water solubility and mobility.

Part 1: Environmental Fate and Mobility

The fate of mecoprop in the environment is a dynamic process involving its transport and persistence in different environmental compartments. Its high mobility is a primary environmental concern.

Soil Compartment

-

Sorption and Mobility: Mecoprop exhibits very high mobility in most soil types.[1][9] Its organic carbon-water partition coefficient (Koc) is low, indicating weak adsorption to soil particles.[7][8] Consequently, mecoprop does not bind strongly to soil and is prone to movement with soil water. Adsorption is positively correlated with the organic matter or humus content of the soil; soils with higher organic content will retard its movement more effectively.[1][4][10] However, even in these soils, its mobility is considered high.

-

Leaching: The combination of high water solubility and weak sorption gives mecoprop a significant potential to leach through the soil profile and into groundwater.[1][9] While its relatively rapid biodegradation can mitigate this risk, detections in groundwater across Europe confirm that leaching is a significant transport pathway.[4][9]

-

Persistence: The primary mechanism for mecoprop dissipation in soil is biodegradation.[9][10] Its persistence, often measured as a half-life (DT50), is variable and depends on soil type, temperature, moisture, and microbial activity. Reported soil half-lives generally range from 3 to 21 days, though they can be longer under conditions unfavorable to microbial activity.[7][9]

Aquatic Compartment

-

Surface Water: Mecoprop can enter surface water bodies through runoff from treated agricultural fields or turf, especially when rainfall occurs shortly after application. Its high solubility ensures it is readily transported in the dissolved phase.

-

Groundwater: As a mobile and relatively persistent herbicide, mecoprop is frequently detected in groundwater, often as a result of its use in agriculture and its disposal in landfills.[4][5][6] Once in an aquifer, particularly under anaerobic conditions where degradation is slower, mecoprop can be highly persistent.[5]

Figure 1: Conceptual diagram of the environmental fate and transport pathways for mecoprop.

Part 2: Degradation Pathways

The breakdown of mecoprop in the environment occurs through both abiotic and biotic processes, with microbial degradation being the most significant pathway.

Abiotic Degradation

-

Hydrolysis: Mecoprop is chemically stable to hydrolysis under typical environmental pH conditions.[1][9] This lack of hydrolytic degradation contributes to its persistence in water in the absence of light or microbial activity.

-

Photodegradation (Photolysis): In aqueous environments, mecoprop undergoes slow degradation when exposed to sunlight. One study reported a photolysis half-life of 83 days under artificial light.[9] However, more recent data suggests aqueous photolysis can be relatively rapid in natural sunlight, with a DT50 of 3.4 to 4.7 days, forming o-cresol as the major metabolite.[11] The discrepancy highlights the importance of experimental conditions (light source, water matrix) in determining photolysis rates. Advanced oxidation processes, such as photocatalytic degradation using titanium dioxide (TiO₂), have also been shown to effectively degrade mecoprop.[12][13]

Biotic Degradation

Biodegradation is the predominant mechanism for the dissipation of mecoprop in soil and water.[4][10] This process is primarily carried out by soil microorganisms, which use the herbicide as a source of carbon and energy.

-

Mechanism of Action: The key initial step in the microbial degradation of mecoprop and other phenoxy herbicides is the cleavage of the ether linkage that connects the aromatic ring to the propionic acid side chain.[10] This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, which is frequently encoded by the tfdA gene.[10][14]

-

Degradation Pathway and Metabolites:

-

Ether Cleavage: The initial enzymatic attack cleaves the ether bond, releasing the side chain as pyruvate and forming the primary metabolite, 4-chloro-2-methylphenol (4-CMP) .[4][10]

-

Hydroxylation: The 4-CMP intermediate is then hydroxylated by microbial enzymes.

-

Ring Cleavage: Following hydroxylation, the aromatic ring becomes unstable and is cleaved, a critical step in the detoxification and mineralization of the compound.[4][15]

-

Mineralization: The resulting smaller organic molecules are further processed through central metabolic pathways (e.g., the TCA cycle), ultimately being converted to carbon dioxide, water, and chloride ions.[15]

-

-

Enantioselectivity: A crucial aspect of mecoprop's biodegradation is its enantioselectivity. Since only the (R)-isomer is herbicidally active, its preferential degradation is environmentally desirable.

-

Under aerobic conditions and at environmentally relevant concentrations, microorganisms often exhibit preferential degradation of the (R)-(+)-enantiomer .[16][17]

-

This selectivity implies that the microbial enzymes responsible for the initial degradation step have a stereospecific active site that fits the (R)-isomer more effectively.

-

Interestingly, under different conditions, such as higher concentrations or in anaerobic environments, preferential degradation of the (S)-(-)-enantiomer has been observed, suggesting the involvement of different microbial communities or enzymatic systems.[17]

-

-

Microbial Communities: The degradation of mecoprop is often not accomplished by a single microbial species but by a synergistic community.[18][19] Studies have isolated consortia comprising species of Pseudomonas, Alcaligenes, and Acinetobacter that can collectively mineralize the herbicide.[18] While some pure cultures can degrade mecoprop, they often require a period of adaptation.[20]

Figure 2: Generalized microbial degradation pathway of mecoprop.

Part 3: Experimental Methodologies

Investigating the environmental fate of mecoprop requires robust and validated analytical methods. The choice of methodology depends on the research question, the environmental matrix (soil, water), and the required level of sensitivity and specificity.

Protocol 1: Aerobic Soil Degradation Study (OECD 307 Guideline Approach)

This protocol outlines a typical laboratory experiment to determine the rate of aerobic degradation of mecoprop in soil. The causality behind this design is to isolate microbial degradation from other processes like leaching and photolysis by using a controlled, dark environment.

-

Soil Collection and Characterization:

-

Collect fresh topsoil from a site with no recent history of phenoxy herbicide application.

-

Sieve the soil (e.g., 2 mm) to remove stones and debris.

-

Characterize the soil for key properties: texture (sand/silt/clay content), pH, organic carbon content, and microbial biomass. This is crucial for interpreting and comparing results.

-

-

Experimental Setup:

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity to ensure optimal microbial activity.

-

Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20°C) for 7-14 days. This allows the microbial community to stabilize after sieving and handling.

-

Prepare a stock solution of mecoprop (analytical grade). For rate-of-degradation studies, using ¹⁴C-radiolabeled mecoprop is the gold standard as it allows for a full mass balance, including the quantification of non-extractable residues and mineralization to ¹⁴CO₂.

-

-

Spiking and Incubation:

-

Spike the soil samples with the mecoprop solution to achieve an environmentally relevant concentration. Ensure even distribution.

-

Place the treated soil into incubation vessels (biometers) that allow for air exchange and trapping of evolved CO₂. A base trap (e.g., NaOH or KOH) is used to capture the ¹⁴CO₂ produced from mineralization.

-

Incubate the vessels in the dark at a constant temperature (e.g., 20°C).

-

-

Sampling and Analysis:

-

Sacrifice replicate vessels at predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

At each time point, analyze the CO₂ traps for radioactivity using Liquid Scintillation Counting (LSC) to quantify mineralization.

-

Extract the soil samples using an appropriate solvent system (e.g., acetonitrile/water).

-

Analyze the extracts for the concentration of the parent mecoprop and its major degradation products using techniques described below.

-

-

Data Analysis:

-

Plot the concentration of mecoprop over time.

-

Use kinetic modeling software to fit the data to an appropriate model (e.g., single first-order, SFO) and calculate the degradation half-life (DT50).

-

Protocol 2: Analysis of Mecoprop in Water Samples by HPLC-UV

This protocol provides a general method for the extraction and quantification of mecoprop from water, a common requirement for monitoring studies. The self-validating nature of this protocol comes from the use of certified reference standards for calibration and quality control samples to ensure accuracy and precision.

-

Sample Preparation and Solid-Phase Extraction (SPE):